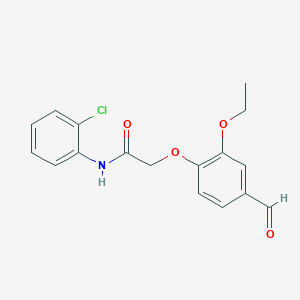

N-(2-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis of acetamide derivatives involves various chemical reactions, employing different reagents and catalysts under optimized conditions. For example, a related compound, N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide, was synthesized from 4-phenoxyphenol and 2-chloroacetyl methylamine, using DMF as a solvent and potassium carbonate as a catalyst, achieving around an 80% yield under certain conditions (Gao Yonghong, 2009).

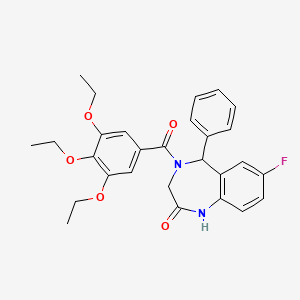

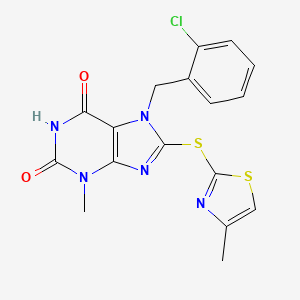

Molecular Structure Analysis

Molecular structure analysis of acetamide derivatives, such as the title compound, often involves spectroscopic techniques like IR, MS, and NMR. These analyses confirm the molecular structure, showcasing specific bonds, functional groups, and spatial arrangements essential for understanding the compound's reactivity and properties. For instance, certain acetamide derivatives have been characterized thoroughly to confirm their structure (P. Jansukra et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of such acetamide derivatives includes various organic transformations, like substitutions, cyclizations, and interactions with other chemical entities. These reactions are pivotal for further derivatization or for achieving specific chemical functionalities required in further applications. Studies have shown diverse reactivities, such as the interaction of N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide with different reagents, leading to novel compounds with potential insecticidal activities (Kaiwan O. Rashid et al., 2021).

Aplicaciones Científicas De Investigación

Advanced Oxidation Processes for Environmental Degradation

Research on the degradation of acetaminophen by advanced oxidation processes (AOPs) highlights the potential environmental applications of related acetamide derivatives. AOPs are effective in treating water contaminated with recalcitrant compounds, leading to various by-products and requiring careful consideration of biotoxicity and environmental impact (Qutob et al., 2022).

Synthetic Organic Chemistry

In synthetic organic chemistry, studies focus on developing chemoselective N-acylation reagents and exploring the chemoselectivity and reactivity of different acetamide derivatives. This includes the development of compounds like N-acetyl-N-(2-trifluoromethylphenyl)acetamide and N-benzoyl-(2-chlorophenyl)benzamide, which are relevant for understanding the reactivity and potential applications of "N-(2-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide" (Kondo & Murakami, 2001).

Pharmacological Applications

The exploration of phenoxy acetamide derivatives in medicinal chemistry, including their synthesis and pharmacological activities, suggests the relevance of such compounds in developing new therapeutic agents. This includes the investigation of compounds with high tumor specificity and minimal keratinocyte toxicity, indicating the potential of specific acetamide derivatives in cancer therapy (Sugita et al., 2017).

Propiedades

IUPAC Name |

N-(2-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO4/c1-2-22-16-9-12(10-20)7-8-15(16)23-11-17(21)19-14-6-4-3-5-13(14)18/h3-10H,2,11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBGXVKVAPZUTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-5-phenylphenyl]ethanone](/img/structure/B2499001.png)

![Ethyl 6-methyl-2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2499003.png)

![8-((4-Fluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2499009.png)

![Methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2499014.png)

![N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2499016.png)

![3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2499019.png)